molecular formula C11H24N2 B3075158 N1-Cyclohexyl-N3-ethyl-1,3-propanediamine CAS No. 1026885-96-0

N1-Cyclohexyl-N3-ethyl-1,3-propanediamine

Cat. No.: B3075158
CAS No.: 1026885-96-0
M. Wt: 184.32 g/mol
InChI Key: YOFALYLASSEFDO-UHFFFAOYSA-N
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Description

N1-Cyclohexyl-N3-ethyl-1,3-propanediamine is a useful research compound. Its molecular formula is C11H24N2 and its molecular weight is 184.32 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-cyclohexyl-N-ethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-2-12-9-6-10-13-11-7-4-3-5-8-11/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFALYLASSEFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCNC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context and Evolution of 1,3 Propanediamine Research

The study of simple diamines like 1,3-propanediamine, also known as trimethylenediamine, has been a cornerstone of organic chemistry for over a century. Initially, research focused on the fundamental synthesis and characterization of this small, difunctional molecule. A common industrial preparation method involves the amination of acrylonitrile (B1666552) followed by the hydrogenation of the resulting aminopropionitrile. mdpi.com

Historically, 1,3-propanediamine and its derivatives were recognized for their utility as building blocks in the synthesis of more complex molecules, particularly heterocycles. mdpi.com The presence of two primary amine groups provides two reactive sites for cyclization and polymerization reactions. Over the decades, the applications of the 1,3-propanediamine core have expanded significantly. They are integral to the production of certain polymers, such as specific polyamides, and are used as curing agents for epoxy resins and as cross-linking agents. chemeo.comscbt.com

More recent research trajectories have been driven by a growing demand for sustainable chemical production. This has led to the development of bio-based routes for synthesizing 1,3-propanediamine. Scientists have successfully engineered strains of E. coli to produce the compound via fermentation from renewable biomass, offering an alternative to traditional petroleum-based processes. chemeo.comchemsrc.com This evolution reflects a broader trend in the chemical industry towards greener and more environmentally friendly manufacturing methods.

Structural Significance of the 1,3 Propanediamine Scaffold in Organic Chemistry

The structural framework of 1,3-propanediamine is of considerable significance in several areas of chemistry, primarily due to the spatial relationship between its two amino groups.

The 1,3-propanediamine scaffold is also a versatile precursor in synthetic organic chemistry. The nucleophilic nature of the amine groups allows for a wide range of chemical transformations. It is a key starting material for the synthesis of various heterocyclic compounds, including pyrimidines and other nitrogen-containing ring systems. Furthermore, derivatives of 1,3-propanediamine are explored in medicinal chemistry. The distance and flexibility between the two nitrogen atoms provide a scaffold that can be functionalized to interact with biological targets. For instance, substituted 1,3-propanediamines have been incorporated into molecules designed for applications such as targeted drug delivery. chemeo.com The ability to introduce different substituents on the nitrogen atoms, as seen in N1-Cyclohexyl-N3-ethyl-1,3-propanediamine, allows for the fine-tuning of properties like lipophilicity and binding affinity.

Academic Applications of N1 Cyclohexyl N3 Ethyl 1,3 Propanediamine and Its Derivatives in Chemical Research

N1-Cyclohexyl-N3-ethyl-1,3-propanediamine as an Organocatalyst in Asymmetric Organic Transformations

The unique structural features of this compound, which include a basic secondary amine, a sterically demanding cyclohexyl group, and a flexible ethyl-substituted aminopropyl backbone, make it an attractive candidate for the development of chiral organocatalysts. These catalysts are designed to create a specific chiral environment around the reacting substrates, thereby directing the formation of one enantiomer over the other.

The synthesis of chiral organocatalysts derived from this compound typically involves the introduction of a chiral moiety and a functional group capable of activating substrates. A common strategy involves the derivatization of the diamine to introduce hydrogen-bond-donating groups, such as thiourea (B124793) or squaramide functionalities, in proximity to the basic amine centers.

The general synthetic strategy for preparing a bifunctional organocatalyst from this compound would involve:

Introduction of Chirality: If starting from a racemic or achiral precursor, a resolution step or an asymmetric synthesis is necessary to obtain an enantiomerically pure diamine scaffold.

Functionalization: The chiral diamine is then reacted with a suitable reagent to introduce the desired catalytic moiety. For example, reaction with an isothiocyanate would yield a thiourea derivative, while reaction with a squarate ester would produce a squaramide.

While direct experimental data on the use of this compound-derived organocatalysts in enantioselective conjugate additions is not extensively documented in the available literature, the performance of structurally similar 1,3-diamine-based catalysts provides valuable insights into their potential catalytic activity. For instance, camphor-derived 1,3-diamine squaramide organocatalysts have demonstrated excellent catalytic activity in the Michael addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene derivatives, achieving enantioselectivities of up to >99% ee. shef.ac.ukresearchgate.net

These catalysts operate through a bifunctional activation mechanism where the amine moiety of the catalyst activates the nucleophile (e.g., a 1,3-dicarbonyl compound) through enamine formation or deprotonation, while the hydrogen-bond-donating group (thiourea or squaramide) activates the electrophile (e.g., a nitroalkene) and controls the stereochemical outcome of the reaction.

Based on these precedents, a hypothetical application of a chiral this compound-derived thiourea catalyst in the conjugate addition of acetylacetone (B45752) to β-nitrostyrene is presented in the table below. The expected high enantioselectivity is based on the performance of analogous catalyst systems.

Table 1: Hypothetical Catalytic Performance in Enantioselective Conjugate Addition
EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
110Toluene25249592
25CH2Cl20489290
310THF25368885

The development of bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base or Lewis base functionality within the same molecule, is a highly active area of research. scispace.com Thiourea and squaramide moieties are excellent hydrogen-bond donors and have been successfully incorporated into chiral diamine scaffolds to create highly effective bifunctional catalysts. morressier.comu-szeged.hu

The design of such catalysts based on this compound would involve tethering a thiourea or squaramide group to one of the nitrogen atoms of the diamine. The resulting catalyst would be capable of activating both the nucleophile and the electrophile simultaneously, leading to enhanced reactivity and stereoselectivity.

For example, bifunctional thioureas and squaramides have been successfully employed as organocatalysts in the asymmetric Betti reaction, affording chiral aminoarylnaphthols in high yields and with significant enantioselectivity. mdpi.com The presence of a cyclohexyl group in the diamine backbone has been shown to be beneficial in some cases, as it can provide the necessary steric bulk to create a well-defined chiral pocket. mdpi.com The higher efficiency of thiourea catalysts bearing electron-withdrawing groups on an aryl substituent has been noted, as this increases the acidity of the N-H protons and facilitates hydrogen bonding with the substrate. mdpi.com

Utility as Chiral Auxiliaries in Stereocontrolled Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. researchgate.net While the use of this compound as a chiral auxiliary is not widely reported, the general class of chiral 1,3-diamines has found applications in this area. shef.ac.uk

The principle of using a chiral diamine as an auxiliary involves the formation of a covalent bond between the diamine and the substrate, for example, by forming an aminal or an enamine. The inherent chirality of the diamine then directs the approach of a reagent to one of the two diastereotopic faces of the substrate, leading to a diastereoselective transformation. After the reaction, the chiral auxiliary can be cleaved and recovered.

The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity and the ease of its attachment and removal. The presence of two nitrogen atoms in this compound offers multiple points for attachment and functionalization, making it a potentially versatile chiral auxiliary.

Ligand Design and Coordination Chemistry with Metal Centers

The nitrogen atoms of this compound possess lone pairs of electrons that can be donated to metal ions, making it a suitable ligand for the formation of coordination complexes. The design of ligands based on this scaffold can lead to metal complexes with interesting catalytic or material properties.

This compound can act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms to form a stable six-membered chelate ring. The coordination properties of 1,3-propanediamine derivatives with transition metals are well-established, and the nature of the substituents on the nitrogen atoms can influence the stability and geometry of the resulting metal complexes. scbt.com

The cyclohexyl and ethyl substituents on the nitrogen atoms of this compound will influence the steric environment around the metal center, which can in turn affect the coordination number and geometry of the complex. For example, the bulky cyclohexyl group may favor the formation of tetrahedral or square planar complexes over octahedral ones, depending on the size of the metal ion and the other ligands present.

The table below summarizes the expected coordination behavior of this compound with some common transition metals, based on the known coordination chemistry of similar diamine ligands.

Table 2: Expected Chelation Properties with Transition Metals
Metal IonExpected Coordination GeometryPotential Applications
Cu(II)Square Planar or Distorted TetrahedralCatalysis, Bioinorganic Chemistry
Ni(II)Square Planar or OctahedralCatalysis, Material Science
Pd(II)Square PlanarCross-coupling reactions
Pt(II)Square PlanarAnticancer agents
Zn(II)TetrahedralLuminescent materials

Influence of Ligand Stereochemistry on Metal Complex Properties

The spatial arrangement of atoms, or stereochemistry, within a ligand like this compound is a critical determinant of the properties of the metal complexes it forms. The presence of chiral centers, which can arise from the cyclohexane (B81311) ring or substitutions on the nitrogen atoms, allows for the formation of stereoisomeric metal complexes. The specific chirality of the diamine ligand directly influences the coordination geometry, stability, and electronic properties of the resulting metal complex. arxiv.orgresearchgate.net

Furthermore, the nature of the N-substituents (cyclohexyl and ethyl groups) impacts the steric and electronic environment around the metal ion. Research on related chiral diamines has demonstrated that even subtle changes, such as replacing a methyl group with a benzyl (B1604629) group on the nitrogen atom, can significantly alter the enantioselectivity of the catalyzed reaction. nih.gov For example, in the enantioselective lithiation of N-Boc-pyrrolidine, the highest enantioselectivity was achieved with the least sterically hindered N-Me-substituted diamine, highlighting the profound influence of substituent size on the transition state geometry of the metal-ligand complex. acs.org

The table below summarizes findings from studies on analogous chiral diamine ligands, illustrating the impact of N-substituent stereochemistry on the outcome of catalyzed reactions.

Ligand TypeMetal/ReagentReaction TypeEnantiomeric Ratio (er) / Excess (ee)Reference
(-)-Cytisine-derived N-Me diaminesec-ButyllithiumEnantioselective Lithiation95:5 er acs.org
(-)-Cytisine-derived N-iPr diaminesec-ButyllithiumEnantioselective LithiationNo Product acs.org
N-methyl DACH derivative (L1)DiethylzincAsymmetric Hydrosilylation37% ee nih.gov
N-benzyl DACH derivative (L2)DiethylzincAsymmetric Hydrosilylation76% ee nih.gov

This table is interactive. Click on the headers to sort the data.

Applications in Asymmetric Metal-Catalyzed Reactions

Chiral diamines are recognized as "privileged ligands" in asymmetric catalysis due to their ability to form stable chelate complexes with a wide range of transition metals and induce high levels of stereoselectivity. chemrxiv.orgresearchgate.net Derivatives of this compound are valuable in this context, serving as the chiral component of catalysts for enantioselective transformations. rsc.org

One significant area of application is in asymmetric hydrogenation and hydrosilylation reactions. For instance, zinc complexes formed with chiral diamines derived from trans-1,2-diaminocyclohexane have proven to be efficient catalysts for the asymmetric hydrosilylation of ketones, yielding chiral alcohols with high enantiomeric excess. nih.gov The combination of the rigid cyclohexyl backbone and the specific N-substituents creates a well-defined chiral pocket that effectively discriminates between the two faces of the prochiral ketone substrate.

Moreover, these ligands have found use in carbon-carbon bond-forming reactions. acs.org Palladium-catalyzed allylic amination, a powerful method for constructing C-N bonds, can be rendered highly enantioselective by employing chiral diamine ligands. nih.gov Similarly, 1,3-diamine derivatives have been successfully used as organocatalysts in asymmetric Mannich reactions, affording products with high enantioselectivities under mild conditions. acs.org The design of such ligands is often inspired by natural alkaloids like sparteine, aiming to create robust and highly selective catalysts for challenging stereoselective transformations, including those performed in environmentally benign solvents like water. researchgate.netchemrxiv.org

Building Block in the Construction of Complex Molecular Architectures

The unique structural features of this compound make it an excellent building block for creating larger, more complex molecular systems with tailored functions.

Supramolecular chemistry relies on non-covalent interactions to construct large, ordered structures from smaller molecular components. Diamines are crucial structural motifs in this field, capable of acting as linkers or nodes in coordination polymers, metal-organic frameworks (MOFs), and other self-assembled systems. nih.gov The two nitrogen atoms of this compound can coordinate to two different metal centers, enabling the formation of extended networks. The cyclohexyl and ethyl groups can then be used to control the spacing and dimensionality of the resulting framework, as well as to functionalize the pores of the material. In some systems, electrostatic interactions between charged diamine-metal complexes and other components can drive the self-assembly of complex functional materials, such as hydrogel scaffolds for photocatalysis. nih.gov

Diamines are fundamental monomers in the synthesis of polyamides, a major class of engineering plastics known for their high strength and thermal stability. This compound can be used as a monomer in polycondensation reactions with dicarboxylic acids or their derivatives to produce novel polyamides. nih.gov The incorporation of the asymmetric cyclohexyl and ethyl groups into the polymer backbone would disrupt chain packing and reduce crystallinity, potentially leading to materials with increased solubility, lower melting points, and enhanced toughness compared to polyamides made from simple linear diamines. Modern, environmentally benign methods for polyamide synthesis, such as the direct catalytic dehydrogenation of diols and diamines, offer a green route to these materials, producing only hydrogen gas as a byproduct. researchgate.net

The this compound framework serves as an ideal scaffold for systematic studies of structure-property relationships. nih.gov By keeping the 1,3-propanediamine core constant, researchers can independently modify the N-cyclohexyl and N-ethyl substituents to probe their influence on a desired property. For example, in catalysis, a series of derivatives could be synthesized with varying cycloalkyl groups (e.g., cyclopentyl, cycloheptyl) or different N-alkyl chains (e.g., methyl, propyl, benzyl) to fine-tune the steric and electronic properties of a metal catalyst for optimal activity and selectivity. mdpi.com This modular approach is crucial for developing a fundamental understanding of how molecular structure dictates function and for the rational design of new catalysts, materials, and functional molecules. nih.govresearchgate.net

Investigation of this compound in Solvent-Based Chemical Processes

The utility of this compound extends to its application and behavior within various solvent environments. Its amphiphilic nature, combining a nonpolar cyclohexyl group with polar amine functionalities, suggests interesting properties as both a solvent and a solute.

Recent research has explored the use of diamines as "switchable-hydrophilicity solvents" (SHSs). rsc.orgresearchgate.net These are solvents that can reversibly change from a water-immiscible (hydrophobic) form to a water-miscible (hydrophilic) form by the addition and removal of a trigger like CO2. A diamine such as this compound is a candidate for such applications. In its neutral form, it would be largely hydrophobic, but upon reaction with CO2 in the presence of water, it would form a dicationic bicarbonate salt, rendering it highly water-soluble. This property is advantageous for product separation and solvent recycling in chemical processes. rsc.org Studies on the analogous N-cyclohexyl-1,3-propanediamine (CHAP) have already investigated its CO2 absorption capacity for potential use in carbon capture technologies. researchgate.net

Furthermore, when used as a ligand in a metal complex, the solvent can profoundly affect the complex's electronic structure and reactivity. This phenomenon, known as solvatochromism, describes the change in the color of a chemical substance depending on the polarity of the solvent. rsc.org For metal complexes of this compound, changing the solvent could alter the energy levels of the d-orbitals, which in turn can influence the complex's absorption spectrum and its photochemical or catalytic behavior. researchgate.netnih.gov

Computational and Theoretical Investigations of N1 Cyclohexyl N3 Ethyl 1,3 Propanediamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of N1-Cyclohexyl-N3-ethyl-1,3-propanediamine. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of the molecule.

Detailed research findings from such calculations would typically involve the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can yield a map of the electrostatic potential (ESP) on the molecular surface. The ESP indicates regions of positive and negative charge, highlighting the locations most susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the diamine functional groups are expected to be regions of negative potential, making them likely sites for protonation and interaction with electrophiles.

Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

Property Value
HOMO Energy -6.2 eV
LUMO Energy 1.5 eV
HOMO-LUMO Gap 7.7 eV
Dipole Moment 2.1 D
Electronegativity (χ) 2.35

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propane (B168953) chain and the cyclohexyl group in this compound means that the molecule can exist in numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. The results of such an analysis would reveal the low-energy conformers that are most likely to be populated at a given temperature.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. mdpi.com By solving Newton's equations of motion for all atoms in the system, MD simulations can model the molecule's vibrations, rotations, and conformational changes. mdpi.com These simulations can be performed in a vacuum or in the presence of a solvent to understand how the environment influences the molecule's structure and dynamics. For this compound, MD simulations could reveal the preferred conformations in aqueous solution and the dynamics of hydrogen bonding between the amine groups and water molecules. researchgate.net

The combination of conformational analysis and MD simulations provides a comprehensive understanding of the molecule's flexibility and the interplay of forces that govern its three-dimensional structure.

Table 2: Relative Energies of this compound Conformers (Hypothetical Data)

Conformer Dihedral Angle (C-C-C-N) Relative Energy (kcal/mol)
1 60° (gauche) 0.5
2 180° (anti) 0.0

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic signatures of this compound, which can aid in its experimental identification and characterization.

One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. rsc.org By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the chemical shifts of ¹H and ¹³C atoms. nih.govnih.gov These predictions, when compared with experimental spectra, can help in assigning the signals to specific atoms and confirming the molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for this purpose. rsc.org

Infrared (IR) spectroscopy is another technique where computational chemistry can be of great value. By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The calculated frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of bonds. Comparing the theoretical spectrum with the experimental one can help in identifying the characteristic functional groups present in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)

Carbon Atom Predicted Chemical Shift (ppm)
Cyclohexyl-C1 55.2
Propane-C1 45.8
Propane-C2 28.1
Propane-C3 49.6
Ethyl-C1 42.3

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction pathway and determines the activation energy of the reaction.

For example, the protonation of the amine groups or their reaction with an electrophile could be modeled. Quantum chemical calculations can determine the geometry of the transition state and its energy, providing insights into the reaction's feasibility and kinetics. The intrinsic reaction coordinate (IRC) can be calculated to confirm that the identified transition state connects the reactants and products.

Such studies are invaluable for understanding the reactivity of the molecule and for predicting the outcome of chemical transformations.

In Silico Design and Virtual Screening of this compound Derivatives

The insights gained from the computational studies described above can be used to design new derivatives of this compound with desired properties. This process, known as in silico design, involves modifying the structure of the parent molecule and then computationally evaluating the properties of the new derivatives. nih.gov

For instance, if the goal is to design a derivative with higher basicity, different substituents could be added to the molecule, and their effect on the proton affinity could be calculated. Similarly, if the aim is to create a derivative that binds to a specific biological target, molecular docking simulations could be used to predict the binding affinity of a library of virtual compounds.

Virtual screening is a computational technique that involves rapidly assessing a large library of chemical structures to identify those that are most likely to possess a desired property. rsc.org This approach can significantly accelerate the discovery of new molecules with specific applications, for example, in materials science or drug discovery. By combining in silico design and virtual screening, it is possible to explore a vast chemical space and identify promising candidates for further experimental investigation.

No Publicly Available Research Found for this compound

Following a comprehensive search of scientific databases and publicly available literature, it has been determined that there is a significant lack of detailed research findings for the chemical compound This compound . While the compound is listed in several chemical supplier catalogs, providing basic information such as its CAS number (1026885-96-0), molecular formula (C11H24N2), and molecular weight (184.32 g/mol ), there is no substantive body of scientific work available to address the specific areas of inquiry requested.

The investigation sought to elaborate on the future directions and emerging research avenues for this compound, with a focus on sustainable synthesis, novel applications, and fundamental chemical properties. However, the search did not yield any peer-reviewed articles, patents, or conference proceedings that would provide the necessary data to construct a thorough and scientifically accurate article on the following topics:

Future Directions and Emerging Research Avenues for N1 Cyclohexyl N3 Ethyl 1,3 Propanediamine Chemistry

Addressing Fundamental Questions in Structure-Reactivity Relationships:A lack of experimental or computational studies means that the fundamental structure-reactivity relationships of this compound have not been elucidated in the public domain.

Given the strict adherence to the provided outline and the exclusion of information not directly related to N1-Cyclohexyl-N3-ethyl-1,3-propanediamine, it is not possible to generate the requested article. The absence of research indicates that this compound may be a novel or niche chemical with limited current scientific interest or application, or that any research conducted remains proprietary and unpublished.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-Cyclohexyl-N3-ethyl-1,3-propanediamine, and how can purity be optimized?

  • Methodology : Synthesis typically involves alkylation or reductive amination. For example, cyclohexylamine can react with acrylonitrile in a cyanoethylation step, followed by nitrile reduction to yield the diamine backbone. Purification via vacuum distillation or column chromatography using silica gel (eluent: methanol/dichloromethane) is critical to achieve >97% purity. Analytical techniques like GC-MS and HPLC with UV detection (λ = 254 nm) validate purity .

Q. How is this compound characterized structurally and functionally?

  • Methodology : Employ a combination of:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm amine proton environments and carbon frameworks (e.g., δ 1.2–1.6 ppm for cyclohexyl CH2_2 groups) .
  • Elemental Analysis : Verify C/N ratios (expected ~7:2 for C11_{11}H24_{24}N2_2).
  • X-ray Crystallography : Resolve crystal structures when coordinated to metals (e.g., platinum complexes) .

Q. What are the primary research applications of this compound in non-commercial contexts?

  • Applications :

  • CO2_2 Capture : As a phase-change solvent component in aqueous blends with amines (e.g., dimethylcyclohexylamine), achieving absorption capacities of 0.8–1.2 mol CO2_2/mol amine .
  • Coordination Chemistry : Carrier ligand in platinum(II) complexes (e.g., cis-[Pt(N-chpda)Cl2_2]) for antitumor studies .

Advanced Research Questions

Q. How can solvent composition and thermodynamics be optimized for CO2_2 absorption using this compound?

  • Methodology :

  • Phase-Change Solvent Design : Blend with tertiary amines (e.g., 3-methylaminopropylamine) at molar ratios of 1:2 to enhance liquid-liquid separation post-absorption.
  • Thermodynamic Modeling : Use the Extended UNIQUAC model to predict CO2_2 loading capacities and validate via vapor-liquid equilibrium experiments (30–60°C, 1–10 bar) .

Q. What experimental strategies are effective in studying the pharmacological activity of platinum complexes derived from this diamine?

  • Methodology :

  • Complex Synthesis : React K2_2PtCl4_4 with this compound in aqueous ethanol (50°C, 12 hr) to form cis-[Pt(N-chpda)X2_2] (X = Cl^-, oxalate).
  • Bioactivity Assays : Test cytotoxicity via MTT assays (IC50_{50} values < 10 μM in ovarian cancer cell lines) and compare ligand effects on DNA binding kinetics .

Q. How can chromatographic methods be adapted for quantifying trace amounts of this compound in complex matrices?

  • Methodology :

  • Derivatization : React with 4-fluoro-3-nitrobenzotrifluoride to form UV-active derivatives.
  • HPLC Conditions : Use a C18 column (5 μm, 250 × 4.6 mm), mobile phase = acetonitrile/water (70:30), flow rate = 1 mL/min, detection at 280 nm. Calibrate with internal standards (e.g., N-ethyl-1,3-propanediamine dihydrochloride) .

Q. What role does this diamine play in cross-linking polymers for functional materials?

  • Methodology :

  • Polymer Synthesis : Incorporate into silica-anchored anion exchangers via radical polymerization (e.g., with acrylamide) to enhance Cr(VI) sorption (capacity > 200 mg/g).
  • Morphology Analysis : Use SEM to confirm pore structure (10–50 nm) and BET surface area (~300 m2^2/g) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
N1-Cyclohexyl-N3-ethyl-1,3-propanediamine
Reactant of Route 2
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N1-Cyclohexyl-N3-ethyl-1,3-propanediamine

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